molecular formula C17H11ClN2O4S B2685658 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate CAS No. 877635-71-7

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate

Cat. No.: B2685658
CAS No.: 877635-71-7
M. Wt: 374.8
InChI Key: WPIFMQRIMCZIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate is a synthetic chemical compound designed for research and development applications. It features a pyran-4-one core structure that is functionalized with a (pyrimidin-2-ylsulfanyl)methyl group at the 6-position and is esterified with 4-chlorobenzoic acid at the 3-position. This molecular architecture is characteristic of a class of compounds investigated for their potential biological activity . While specific data on this exact compound is limited, its close structural analogue, which features a 4-nitrobenzoate group instead of the 4-chlorobenzoate, has been identified in scientific literature as a potent and selective functional antagonist of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and disease . This suggests potential research applications for this chemical scaffold in studying cardiovascular function and related pathways. Furthermore, other analogues with variations in the heterocyclic and benzoate components have been studied for various biological activities, including potential antimicrobial and anticancer properties, highlighting the versatility of this chemotype in medicinal chemistry research . The core structure is shared with ML221, a compound discovered through high-throughput screening, indicating its relevance as a valuable pharmacophore for probe and drug discovery . Researchers may find this compound useful as a building block for further chemical synthesis or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIFMQRIMCZIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine moiety can be introduced via a nucleophilic substitution reaction involving a pyrimidine derivative and a sulfur-containing reagent . The pyran ring is then formed through a cyclization reaction, often facilitated by a base or acid catalyst . Finally, the chlorobenzoate group is attached via esterification or a similar coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

Structural Characteristics

This compound features:

  • A pyran ring , which contributes to its chemical reactivity.
  • A pyrimidine moiety that may facilitate interactions with biological targets, including nucleic acids and proteins.
  • A sulfur atom linked to the pyrimidine group, enhancing its pharmacological potential.

The molecular formula of this compound is C17H15ClN2O4SC_{17}H_{15}ClN_2O_4S, with a molecular weight of approximately 382.43 g/mol.

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research suggests that derivatives of this compound may possess antimicrobial properties. Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Anticancer Properties : The compound's structural components suggest it may inhibit cancer cell growth. For instance, related compounds have demonstrated significant activity against glioma cell lines, particularly by targeting pathways associated with cancer progression, such as the AKT signaling pathway .
  • Cardiovascular Applications : The discovery of related compounds as functional antagonists in the apelin/APJ system indicates potential applications in cardiovascular disease management. These compounds have been shown to selectively inhibit specific receptors involved in cardiovascular homeostasis .

Synthesis and Chemical Reactivity

The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Cyclization of appropriate precursors under controlled conditions.
  • Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes for enhanced yield and purity .

Case Studies and Research Findings

Several studies have documented the promising pharmacological activities associated with this compound:

  • Anti-glioma Activity : In vitro studies have shown that derivatives can inhibit glioma cell growth significantly while maintaining lower toxicity towards non-cancerous cells .
  • Kinase Inhibition : Specific derivatives have been identified as potent inhibitors of kinases involved in oncogenic pathways, providing insights into their mechanism of action and therapeutic potential against cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate
  • 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate

Uniqueness

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H14ClN3O4SC_{17}H_{14}ClN_{3}O_{4}S, with a molecular weight of approximately 382.43 g/mol. Its structure includes a pyran ring fused with a pyrimidine moiety, which is significant for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this pyran derivative have shown significant antibacterial and antimycobacterial effects against various strains, including Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in several physiological processes .
  • Anticancer Potential : Some derivatives have demonstrated anticancer properties, suggesting that this compound may also possess similar capabilities .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Receptor Antagonism : The compound has been identified as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. This interaction suggests potential applications in treating cardiovascular diseases .
  • Enzyme Interaction : The presence of both sulfur and nitrogen functionalities allows for diverse interactions with enzymes, potentially modifying their activity and influencing metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities

CompoundActivityReference
4-Oxo derivativesAntibacterial (MIC values)
Pyrimidine-based compoundsEnzyme inhibition (AChE)
Apelin receptor antagonistsCardiovascular effects

Notable Findings

  • Antimicrobial Studies : In vitro testing showed that derivatives with similar structures exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong efficacy .
  • Enzyme Inhibition : Compounds were assessed for their ability to inhibit AChE, showing promising results that could lead to therapeutic applications in neurodegenerative diseases .
  • Cardiovascular Research : The apelin/APJ system's involvement in energy metabolism and cardiovascular function has been highlighted, suggesting that the compound could play a role in managing related disorders .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with functionalization of the pyran core. A common approach includes:

Chlorination : Reacting kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) with thionyl chloride to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

Thioether Formation : Treating pyrimidine-2-thiol with sodium methoxide, followed by alkylation with the chlorinated pyran intermediate.

Esterification : Reacting the pyran intermediate with 4-chlorobenzoyl chloride in the presence of cesium carbonate.

Critical parameters include:

  • Temperature : Room temperature for thioether formation to avoid side reactions.
  • Solvent : Acetonitrile for esterification to enhance reactivity.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Yield optimization requires stoichiometric control and real-time monitoring via LC/MS .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., pyran C4=O at δ ~8.6 ppm, pyrimidine protons at δ ~8.5–7.3 ppm).
    • ¹³C NMR : Confirms carbonyl groups (C=O at δ ~165–170 ppm) and aromatic carbons.
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How does the 4-chlorobenzoate substituent influence biological activity compared to other aryl esters (e.g., 4-nitro or 4-fluoro)?

Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., 4-nitro in ML221): Enhance binding to targets like the APJ receptor (IC₅₀ = 0.70 μM in cAMP assays) by increasing electrophilicity.
  • Halogen Substituents (4-Cl vs. 4-F): Chlorine improves metabolic stability but reduces solubility compared to fluorine.
  • Activity Trade-offs : 4-Cl derivatives show moderate APJ antagonism but better pharmacokinetic profiles than nitro analogs.
SubstituentAPJ IC₅₀ (μM)Solubility (μM)Metabolic Stability (t₁/₂)
4-NO₂0.7014 (pH 7.4)Low (rapid hepatic clearance)
4-Cl1.28Moderate (30–60 min)
4-F2.520Poor (high first-pass metabolism)

SAR-guided modifications prioritize balancing potency and ADMET properties .

Q. How can contradictory data on in vitro activity (e.g., cAMP vs. β-arrestin assays) be resolved for this compound?

Discrepancies arise from assay-specific signaling biases:

  • cAMP Inhibition : Measures Gαi/o coupling (ML221 IC₅₀ = 0.70 μM).
  • β-Arrestin Recruitment : Reflects APJ internalization (IC₅₀ = 1.75 μM).

Q. Resolution Strategies :

Pathway-Specific Profiling : Use biased agonists/antagonists to dissect signaling pathways.

Kinetic Studies : Assess time-dependent effects (e.g., transient vs. sustained inhibition).

Structural Modeling : Identify residues critical for pathway selectivity (e.g., transmembrane helix 7 mutations alter β-arrestin coupling).

Data normalization to reference standards (e.g., Apelin-13) and orthogonal assays (e.g., calcium flux) mitigate variability .

Q. What methodologies address the compound’s poor aqueous solubility and plasma stability in pharmacological studies?

  • Solubility Enhancement :
    • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays.
    • Nanoformulation : Liposomal encapsulation improves bioavailability in animal models.
  • Metabolic Stabilization :
    • Deuterium Exchange : Replace labile hydrogens (e.g., methyl groups) to slow CYP450 metabolism.
    • Prodrug Design : Mask ester groups with hydrolyzable moieties (e.g., phosphonates).

Pharmacokinetic parameters from liver microsomal assays (e.g., human t₁/₂ = 15 min) guide optimization .

Methodological Considerations

Q. How should researchers design assays to evaluate target selectivity against related GPCRs (e.g., AT1 or κ-opioid receptors)?

  • Panel Screening : Test the compound against 30+ GPCRs at 10 μM (e.g., ML221 showed <50% inhibition for 27/29 receptors).
  • Radioligand Binding : Use ³H-labeled antagonists (e.g., [³H]Angiotensin II for AT1).
  • Functional Assays : Measure second messengers (cAMP, IP1) for off-target activity.
Assay TypeTargetResult (ML221)
BindingAT1IC₅₀ > 37 μM
Functionalκ-OpioidPartial agonist (EC₅₀ = 8 μM)

Cross-validate with CRISPR-edited cell lines to eliminate confounding receptor crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.